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Compound of Interest

4-(Methoxycarbonyl)-2-
Compound Name:
nitrobenzoic acid

cat. No.: B1603837

This guide provides a comprehensive technical overview of 4-(Methoxycarbonyl)-2-
nitrobenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and
professionals in drug development, this document delves into the compound's chemical
properties, synthesis, spectral characteristics, reactivity, and potential applications, with a
strong emphasis on scientific integrity and practical insights.

Introduction: A Molecule of Interest

4-(Methoxycarbonyl)-2-nitrobenzoic acid, with the PubChem CID 21906474, is an aromatic
carboxylic acid bearing both a nitro group and a methoxycarbonyl (methyl ester) group.[1] Its
structure, a substituted benzoic acid, positions it as a valuable building block in organic
synthesis, particularly for the preparation of more complex molecules with potential applications
in pharmaceuticals and materials science. The interplay of the electron-withdrawing nitro group
and the ester functionality on the aromatic ring dictates its reactivity and chemical behavior.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Methoxycarbonyl)-2-
nitrobenzoic acid is fundamental for its handling, application in reactions, and purification.
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Property Value Source
Molecular Formula CoH7NOs [1]
Molecular Weight 225.15 g/mol [1]

4-(methoxycarbonyl)-2-
IUPAC Name _ i ) [1]

nitrobenzoic acid
CAS Number 55737-66-1 [2]

_ Inferred from related
Appearance Expected to be a solid
compounds

Solubility Insoluble in water. [2]
Storage Temperature Keep Cold [2]

Structural Representation:

Caption: 2D structure of 4-(Methoxycarbonyl)-2-nitrobenzoic acid.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-(Methoxycarbonyl)-2-

nitrobenzoic acid is not readily available in peer-reviewed literature, a plausible synthetic

route can be proposed based on established organic chemistry principles and synthesis of

analogous compounds. A common strategy for preparing substituted benzoic acids is the

oxidation of a corresponding methyl-substituted precursor.

Proposed Synthetic Pathway:

Gimethyl 2-nitroterephthalate]
—

NaOH (1 eq.), H20/MeOH

Selective Hydronsis)—bG—(Methoxycarbonyl)-z-nitrobenzoic acia
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Caption: Proposed synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid.
Experimental Protocol (Hypothetical):

This protocol is a conceptual outline based on the selective hydrolysis of a diester. The precise
reaction conditions would require experimental optimization.

e Reaction Setup: To a solution of dimethyl 2-nitroterephthalate (1 equivalent) in a mixture of
methanol and water, add a solution of sodium hydroxide (1 equivalent) dropwise at room
temperature.

e Monitoring: The reaction progress should be monitored by Thin Layer Chromatography
(TLC) to observe the consumption of the starting material and the formation of the mono-acid
product.

e Work-up: Upon completion, the methanol is removed under reduced pressure. The aqueous
solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any
unreacted starting material.

» Acidification: The aqueous layer is cooled in an ice bath and acidified with a dilute solution of
hydrochloric acid until a precipitate is formed.

« |solation and Purification: The solid product is collected by vacuum filtration, washed with
cold water, and dried. Further purification can be achieved by recrystallization from a suitable
solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

o Selective Hydrolysis: The use of one equivalent of sodium hydroxide is crucial for the
selective hydrolysis of one of the two ester groups. The nitro group's electron-withdrawing
effect can influence the reactivity of the adjacent ester group, potentially allowing for
regioselective hydrolysis.

e Solvent System: A mixture of methanol and water is often used for hydrolysis reactions to
ensure the solubility of both the organic substrate and the inorganic base.
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 Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the
desired carboxylic acid, which is typically less soluble in acidic aqueous solutions.

Spectroscopic Characterization

Direct experimental spectroscopic data for 4-(Methoxycarbonyl)-2-nitrobenzoic acid is not
widely published. However, the expected spectral features can be predicted based on the
analysis of its functional groups and comparison with closely related analogs.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methoxy protons, and the carboxylic acid proton.

» Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic
region (typically & 7.5-8.5 ppm). Due to the substitution pattern, they will likely exhibit
complex splitting patterns (doublets and doublets of doublets). The proton ortho to the nitro
group is expected to be the most downfield.

o Methoxy Protons (3H): The methyl group of the ester will appear as a sharp singlet, likely in
the region of d 3.9-4.1 ppm.

o Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid will appear as a broad
singlet at a downfield chemical shift, typically above & 10 ppm, and its position can be
solvent-dependent.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

o Carbonyl Carbons: Two signals are expected for the carbonyl carbons of the carboxylic acid
and the ester, likely in the range of 4 165-175 ppm.

e Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon
bearing the nitro group will be significantly deshielded.

o Methoxy Carbon: A signal for the methoxy carbon should appear around & 52-55 ppm.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1603837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

e O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of
2500-3300 cm™1, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid
dimer.

e C=0 Stretch (Carboxylic Acid and Ester): Two distinct carbonyl stretching vibrations are
anticipated. The carboxylic acid C=0 stretch will likely appear around 1700-1725 cm~1, while
the ester C=0 stretch will be at a slightly higher frequency, around 1720-1740 cm~1.

e N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric
and symmetric stretching of the nitro group, typically around 1520-1560 cm~* and 1340-1380
cm~1, respectively.

e C-O Stretch (Ester and Carboxylic Acid): C-O stretching bands will be present in the
fingerprint region, typically between 1000-1300 cm™1.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* at m/z 225 would be
expected. Common fragmentation patterns would involve the loss of the methoxy group (-
OCHs, m/z 194), the carboxyl group (-COOH, m/z 180), and potentially the nitro group (-NOz,
m/z 179).

Reactivity and Chemical Logic

The chemical reactivity of 4-(Methoxycarbonyl)-2-nitrobenzoic acid is governed by its three
key functional groups: the carboxylic acid, the nitro group, and the methyl ester.
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Reactivity Profile

G-(Methoxycarbonyl)»z-nitrobenzoic acita
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Caption: Reactivity profile of 4-(Methoxycarbonyl)-2-nitrobenzoic acid.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as
esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation.
These reactions provide a handle for further molecular elaboration.

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an
amino group using various reducing agents (e.g., Hz/Pd-C, SnCI2/HCI). This transformation
is fundamental in the synthesis of many pharmaceutical and dye intermediates, as it
introduces a nucleophilic amino group.

Aromatic Ring: The presence of the strongly electron-withdrawing nitro group deactivates the
aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for
nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro

group.

Applications in Research and Development
Substituted nitrobenzoic acids are crucial intermediates in various fields of chemical synthesis.
o Pharmaceutical Synthesis: The reduction of the nitro group to an amine provides a key

intermediate for the synthesis of a wide range of biologically active molecules. The resulting
aminobenzoic acid derivatives are precursors to various pharmaceuticals.
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» Dye and Pigment Industry: Nitroaromatic compounds are often used in the synthesis of dyes
and pigments. The nitro group acts as a chromophore, and its conversion to an amino group
allows for diazotization and coupling reactions to produce azo dyes. For instance, the related
compound 2-Nitroterephthalic Acid-1-Methyl Ester is a precursor for Pigment Red 188.[3]

o Materials Science: The rigid, substituted aromatic core of this molecule can be incorporated
into polymers and other materials to impart specific thermal or electronic properties.

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for 2-NITRO-4-METHOXYCARBONYL
BENZOIC ACID (CAS 55737-66-1).[4] As with all laboratory chemicals, it should be handled
with appropriate care.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.

o Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a
well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

o Storage: Store in a well-ventilated place. Keep the container tightly closed.

First Aid Measures:

If on Skin: Wash with plenty of soap and water.

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing.

If Swallowed: Call a POISON CENTER or doctor if you feel unwell.

Conclusion

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a valuable and versatile chemical intermediate
with significant potential in organic synthesis. Its unique combination of functional groups
allows for a wide range of chemical transformations, making it a key building block for the
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synthesis of complex molecules in the pharmaceutical, dye, and materials science industries.
While detailed experimental data for this specific compound is not extensively documented in
public literature, its chemical properties and reactivity can be reliably predicted based on the
well-established chemistry of its constituent functional groups and analogous structures. This
guide provides a solid foundation for researchers and developers to understand and utilize this
compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1603837?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methoxycarbonyl_-2-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methoxycarbonyl_-2-nitrobenzoic-acid
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB3776269.htm
https://www.nbinno.com/article/pigments/exploring-the-chemical-synthesis-applications-of-2-nitroterephthalic-acid-1-methyl-ester-dn
https://www.chemicalbook.com/msds/2-nitro-4-methoxycarbonyl-benzoic-acid.htm
https://www.benchchem.com/product/b1603837#4-methoxycarbonyl-2-nitrobenzoic-acid-chemical-properties
https://www.benchchem.com/product/b1603837#4-methoxycarbonyl-2-nitrobenzoic-acid-chemical-properties
https://www.benchchem.com/product/b1603837#4-methoxycarbonyl-2-nitrobenzoic-acid-chemical-properties
https://www.benchchem.com/product/b1603837#4-methoxycarbonyl-2-nitrobenzoic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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